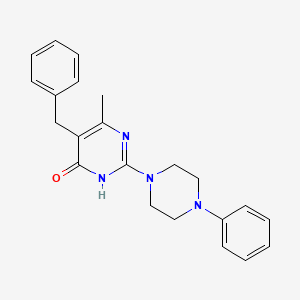![molecular formula C18H19N5OS B6126133 5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B6126133.png)
5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimido[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a piperidine ring and a thione group, contributes to its distinctive chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with various reagents. For example, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) can yield pyrimido[4,5-d]pyrimidines with various substituents . Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the thione group or other functional groups.
Substitution: The piperidine ring and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Mécanisme D'action
The mechanism of action of 5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like phosphodiesterase or protein kinases, leading to the modulation of cellular processes such as DNA repair, cell cycle progression, and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimido[4,5-d]pyrimidines, such as:
- 5-acetyl-4-aminopyrimidines
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
Uniqueness
The uniqueness of 5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione lies in its specific substituents, such as the piperidine ring and the thione group, which contribute to its distinct chemical properties and biological activities. These features differentiate it from other similar compounds and make it a valuable target for further research and development .
Propriétés
IUPAC Name |
2-(4-methylpiperidin-1-yl)-6-phenyl-5-sulfanylidene-3H-pyrimido[4,5-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-7-9-22(10-8-12)18-20-15-14(16(24)21-18)17(25)23(11-19-15)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOTWVWXSUXKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C(=O)N2)C(=S)N(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)
![N-[2-(dimethylamino)ethyl]-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B6126066.png)
![N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6126080.png)
![4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one](/img/structure/B6126081.png)
![4-{3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-3-oxopropyl}-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6126084.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B6126097.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol](/img/structure/B6126100.png)
![N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B6126101.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B6126105.png)
![2-(2-methoxyphenyl)-10-methylbenzimidazo[2,1-b]benzo[lmn]-3,8-phenanthroline-1,3,6(2H)-trione](/img/structure/B6126120.png)

![1-[cyclohexyl(methyl)amino]-3-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6126141.png)
![1-[1-({1-[(5-ethyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6126148.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-2-(tetrazol-1-yl)acetamide](/img/structure/B6126157.png)
